molecular formula C24H20ClN3O2S3 B3750362 3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE

3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE

Cat. No.: B3750362
M. Wt: 514.1 g/mol
InChI Key: GAWWRPGOZJLUKJ-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine ring, which is known for its biological activity and is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE typically involves multiple steps, including the formation of the thiazolidine ring and subsequent functionalization. Common reagents used in the synthesis include chlorinated aromatic compounds, sulfur-containing reagents, and various catalysts to facilitate the reactions. Specific reaction conditions such as temperature, solvent, and pH are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, enhancing the compound’s versatility.

Scientific Research Applications

3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Commonly found in various pharmaceuticals with diverse biological activities.

Uniqueness

3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE is unique due to its specific structural features, such as the combination of thiazolidine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S3/c1-15-5-4-6-16(11-15)12-18-14-26-23(32-18)27-21(29)9-10-28-22(30)20(33-24(28)31)13-17-7-2-3-8-19(17)25/h2-8,11,13-14H,9-10,12H2,1H3,(H,26,27,29)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWWRPGOZJLUKJ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE
Reactant of Route 2
3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE
Reactant of Route 5
3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE

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